5-Iodobenzo[d]isoxazol-3-amine
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Overview
Description
5-Iodobenzo[d]isoxazol-3-amine is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with an iodine atom at the 5th position and an amine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-iodoanthranilic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of metal-free synthetic routes is being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Iodobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: Isoxazole rings are known to participate in [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted isoxazoles depending on the nucleophile used.
Oxidation Products: Isoxazole oxides.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
5-Iodobenzo[d]isoxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The iodine atom and amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromobenzo[d]isoxazol-3-amine
- 5-Chlorobenzo[d]isoxazol-3-amine
- 5-Fluorobenzo[d]isoxazol-3-amine
Uniqueness
5-Iodobenzo[d]isoxazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can lead to different interaction profiles and potentially enhanced biological effects .
Properties
Molecular Formula |
C7H5IN2O |
---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
5-iodo-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) |
InChI Key |
UTKXIZWSPRFZFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NO2)N |
Origin of Product |
United States |
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